molecular formula C7H9ClN2O4S B2811946 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2137987-99-4

4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2811946
CAS No.: 2137987-99-4
M. Wt: 252.67
InChI Key: GBYBIHURTMOMGW-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with a complex structure that includes a dioxolane ring, a pyrazole ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidine derivatives.

  • Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.

  • Pyrazolidine Derivatives: Formed by the reduction of the pyrazole ring.

  • Substituted Dioxolanes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are still under investigation. its derivatives may have potential as bioactive molecules in drug discovery.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug design.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride exerts its effects depends on its molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives, which may interact with biological targets.

Comparison with Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)aniline

  • 4-(1,3-Dioxolan-2-yl)benzaldehyde

  • 2-(4-Cyanophenyl)-1,3-dioxolane

Uniqueness: 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its pyrazole core and sulfonyl chloride group make it particularly versatile compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-10-6(15(8,11)12)5(4-9-10)7-13-2-3-14-7/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYBIHURTMOMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2OCCO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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